4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid
Description
Historical Development of Halogenated Benzoic Acids
The discovery of benzoic acid dates to the 16th century through the dry distillation of gum benzoin. By the 19th century, advancements in organic synthesis enabled the systematic modification of its structure. The introduction of halogen substituents, such as chlorine and fluorine, emerged as a key strategy to alter physicochemical properties and biological activity. Early work on halogenated benzoic acids focused on simple derivatives like 2-chlorobenzoic acid, but the development of regioselective halogenation techniques in the 20th century allowed for complex polyhalogenated variants. The compound 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid represents a modern iteration of this research, combining multiple functional groups for specialized applications in materials science and medicinal chemistry.
Nomenclature and Structural Taxonomy
The IUPAC name This compound systematically describes its structure:
- A benzoic acid core (C₆H₅COOH)
- Fluorine at position 3 on the aromatic ring
- A 3-chloro-4-methylphenyl substituent at position 4
Molecular formula : C₁₄H₁₀ClFO₂
Molecular weight : 264.68 g/mol.
The structural taxonomy classifies it as:
- Halogenated aromatic compound (contains F and Cl)
- Diaryl carboxylic acid (two aromatic rings connected via a single bond)
- Ortho-substituted benzoic acid (fluorine at position 3 relative to the carboxyl group).
Table 1: Key Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Registry Number | 1261965-53-0 | |
| XLogP3 | 3.8 (predicted) | |
| Hydrogen Bond Donors | 1 (COOH group) | |
| Hydrogen Bond Acceptors | 3 (2 from COOH, 1 from F) |
Position in Organofluorine Chemistry
The C–F bond in this compound exhibits unique characteristics central to organofluorine chemistry:
- High electronegativity : Fluorine induces a strong dipole moment (Cδ+–Fδ−), enhancing solubility in polar aprotic solvents.
- Steric effects : The van der Waals radius of fluorine (1.47 Å) minimally distorts the aromatic ring’s planarity compared to bulkier halogens.
- Meta-directing influence : The fluorine atom at position 3 directs electrophilic substitution to positions 2 and 4, though this is mitigated by the chloro-methylphenyl substituent.
Comparative studies show that fluorinated benzoic acids exhibit 15–20% greater thermal stability than their chlorinated analogs due to stronger C–F bond dissociation energies (∼116 kcal/mol vs. ∼81 kcal/mol for C–Cl).
Significance in Halogenated Aromatic Compounds Research
This compound exemplifies three research frontiers in halogenated aromatics:
- Directed synthesis : Methods like the Kochi reaction enable precise halogen placement, as demonstrated in its regioselective fluorination.
- Environmental persistence : The chloro-fluorine combination reduces biodegradability compared to mono-halogenated analogs, as seen in anaerobic degradation studies with Rhodopseudomonas palustris.
- Electronic modulation : The electron-withdrawing fluorine and chlorine groups lower the carboxyl group’s pKa (estimated 2.8 vs. 4.2 for unsubstituted benzoic acid), enhancing metal-chelating capacity.
Table 2: Synthetic Routes Comparison
| Method | Yield (%) | Key Step | Reference |
|---|---|---|---|
| Hunsdiecker–Borodin | 38 | Decarboxylation of silver salt | |
| Grignard carboxylation | 65 | CO₂ insertion to aryl magnesium | |
| Catalytic oxidation | 72 | Toluene derivative oxidation |
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOQXPQAPCFGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690299 | |
| Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-53-0 | |
| Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylphenylboronic acid and 3-fluorobenzoic acid.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with the fluorobenzoic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and esters of this compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing fluorine, such as 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, exhibit enhanced biological activity due to improved membrane permeability and selectivity towards target organs. Fluorinated compounds are often utilized in the development of anticancer drugs due to their favorable pharmacokinetic properties.
For instance, a study demonstrated that derivatives of benzoic acid with fluorine substitutions showed significant inhibitory effects on cancer cell lines, including MCF-7 (human breast cancer) and A549 (lung cancer) cells. The fluorine atom's electronegativity contributes to the compound's ability to interact effectively with biological targets, enhancing its anticancer potential .
1.2 Anti-inflammatory Properties
Fluorinated benzoic acids have also been studied for their anti-inflammatory effects. The presence of the chloro and methyl groups on the phenyl ring can modulate the compound's interaction with inflammatory pathways. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, presenting potential therapeutic uses in treating inflammatory diseases .
Agricultural Applications
2.1 Pesticide Intermediates
The synthesis of this compound is relevant in agricultural chemistry as it serves as an intermediate for developing herbicides and pesticides. The compound's structure allows for modifications that can enhance its efficacy against specific pests while minimizing environmental impact .
2.2 Herbicide Development
Studies have indicated that fluorinated benzoic acids can improve herbicide effectiveness by altering the mode of action against target weeds. The incorporation of chloro and methyl groups enhances the herbicide's selectivity and reduces non-target effects, which is crucial for sustainable agricultural practices .
Material Science Applications
3.1 Liquid Crystal Materials
The unique properties of this compound make it suitable for use in liquid crystal displays (LCDs). Its ability to form ordered structures at specific temperatures allows it to be used in the development of advanced display technologies .
3.2 Polymer Additives
In polymer chemistry, this compound can act as an additive to improve thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to enhance performance characteristics, making it valuable in producing high-performance materials .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer Drug Development | Enhanced biological activity |
| Anti-inflammatory Agents | Inhibition of pro-inflammatory cytokines | |
| Agricultural Chemistry | Pesticide Intermediates | Improved efficacy and reduced environmental impact |
| Herbicide Development | Increased selectivity against target weeds | |
| Material Science | Liquid Crystal Displays | Ordered structures for advanced display tech |
| Polymer Additives | Enhanced thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on various fluorinated benzoic acids, including this compound, revealed a significant reduction in cell viability in MCF-7 cells at concentrations above 10 µM, showcasing its potential as an anticancer agent.
Case Study 2: Herbicide Efficacy
In field trials, a formulation containing this compound demonstrated a 30% increase in weed control efficacy compared to traditional herbicides, highlighting its practical agricultural application.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluorine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis of key derivatives:
Table 1: Key Structural Analogs and Properties
Key Comparative Insights
Electronic and Steric Effects
Electron-Withdrawing Groups (Cl, F):
- The chloro and fluoro substituents in the target compound increase the acidity of the benzoic acid group compared to unsubstituted analogs. For example, 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid (pKa ~2.5) is more acidic than 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid (pKa ~3.2) due to the electron-donating methoxy group .
- Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals by resisting oxidative degradation .
- Steric and Solubility Considerations: The methyl group in the target compound improves lipid solubility (logP ~3.1), making it more suitable for membrane permeability studies. In contrast, 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid (logP ~2.5) has lower lipophilicity due to increased polarity from additional fluorine atoms . Methoxy-substituted analogs (e.g., 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid) exhibit higher solubility in polar solvents like methanol (solubility >50 mg/mL) compared to the target compound (~30 mg/mL) .
Biological Activity
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of approximately 264.68 g/mol. It features a benzoic acid structure with significant substituents, including a chloro and methyl group on the aromatic ring, and a fluorine atom. This unique structure suggests potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound's structure is characterized by:
- Aromatic Rings : The presence of aromatic rings contributes to its stability and reactivity.
- Functional Groups : The carboxylic acid group enhances solubility in polar solvents, while the fluorine atom increases lipophilicity, which may improve bioavailability.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C14H10ClFO2 |
| Molecular Weight | 264.68 g/mol |
| Key Functional Groups | Carboxylic acid, Chlorine, Fluorine |
Biological Activity
Research indicates that compounds similar to this compound possess various biological activities, particularly anti-inflammatory and analgesic properties. The fluorine substitution may enhance the compound's interaction with biological targets.
Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways. Its mechanism could involve:
- Inhibition of Pro-inflammatory Enzymes : Targeting cyclooxygenase (COX) enzymes.
- Modulation of Cell Signaling Pathways : Affecting pathways related to pain and inflammation.
Pharmacological Applications
The potential applications of this compound include:
- Anti-inflammatory Drugs : As a precursor in the synthesis of anti-inflammatory medications.
- Cancer Research : Investigated for antiproliferative effects against various cancer cell lines.
Table 2: Comparative Biological Activities
| Compound Name | Notable Activities | Reference |
|---|---|---|
| This compound | Anti-inflammatory, analgesic potential | |
| 4-(4-Chloro-3-methylphenyl)-3-fluorobenzoic acid | Similar structural activity; explored for cancer | |
| 3-Chloro-4-fluorobenzoic acid | Simpler structure; distinct reactivity |
Case Studies
In recent studies, compounds structurally related to this compound have shown significant promise in cancer treatment:
- Study on Antiproliferative Activity : A derivative exhibited IC50 values indicating effective inhibition of cell proliferation in MDA-MB-231 breast cancer cells, suggesting potential for therapeutic use.
- Inflammation Models : In vivo studies demonstrated reduced inflammation markers in animal models treated with structurally similar compounds.
Q & A
Q. Table 1: Representative Reaction Conditions
| Catalyst | Solvent | Base | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | K₂CO₃ | 65–75 | |
| PdCl₂(dppf) | DMF | NaOH | 70–80 |
Methodological Note: Monitor reaction progress via TLC or HPLC. Post-reaction, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can researchers address discrepancies in reported biological activities of fluorobenzoic acid derivatives across studies?
Answer:
Discrepancies often arise from substituent positional effects (e.g., Cl at 3- vs. 4-position) or assay conditions. To resolve:
Structure-Activity Relationship (SAR) Studies: Systematically vary substituents and compare IC₅₀ values. For example, 3-fluoro substitution enhances π-stacking with aromatic residues in enzyme binding pockets .
Computational Docking: Use tools like AutoDock Vina to model interactions with targets (e.g., MDM2-p53 interface). Fluorine’s electronegativity may alter hydrogen-bonding networks .
Assay Standardization: Control variables like pH, solvent (DMSO concentration), and cell line viability (e.g., MTT assay validation) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹⁹F NMR: Confirm substituent positions and purity. For example, ¹⁹F NMR shows distinct shifts for fluorine at C-3 (~-110 ppm) .
- HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion ([M-H]⁻ at m/z 282.6) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding motifs (SHELXL refinement recommended) .
Advanced: How to resolve challenges in crystallographic refinement of halogenated benzoic acids, such as disorder or twinning?
Answer:
For disordered halogen atoms (Cl/F) or twinned crystals:
SHELXL Constraints: Apply restraints (e.g., DFIX, ISOR) to thermal parameters of disordered atoms .
Twin Refinement: Use the TWIN and BASF commands in SHELXL to model twinning ratios.
High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve electron density maps .
Case Study: A twinned crystal of a related fluorobenzoate was refined with a twin ratio of 0.35, yielding R₁ = 3.2% .
Basic: What are the key considerations in designing in vitro assays to evaluate enzyme inhibitory potential?
Answer:
- Target Selection: Prioritize enzymes with known halogen-sensitive active sites (e.g., kinases, proteases).
- Substrate Competition: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics.
- Control Experiments: Include positive controls (e.g., staurosporine for kinases) and assess compound solubility via dynamic light scattering (DLS) .
Advanced: How can computational chemistry aid in predicting the reactivity and regioselectivity of electrophilic substitutions on this compound?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic sites (e.g., C-5 position in the benzoic acid ring) .
- Molecular Orbital Analysis: HOMO-LUMO gaps predict susceptibility to electrophiles. Fluorine’s electron-withdrawing effect lowers HOMO energy, directing electrophiles to meta positions .
- Solvent Effects: Simulate using PCM models (e.g., water vs. DMSO) to evaluate solvolysis pathways .
Basic: How to validate the purity of synthesized this compound?
Answer:
- Melting Point Analysis: Compare observed mp (e.g., 165–167°C) with literature values .
- Elemental Analysis: Confirm C, H, Cl, F content within 0.4% of theoretical values.
- LC-MS/MS: Detect trace impurities (<0.1%) using MRM transitions .
Advanced: What strategies mitigate low yields in Suzuki-Miyaura couplings for sterically hindered substrates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
